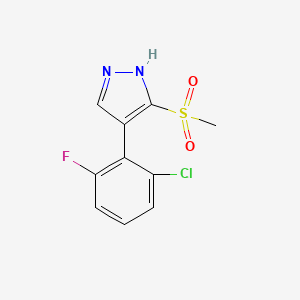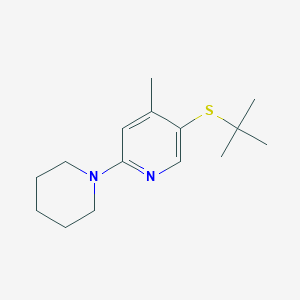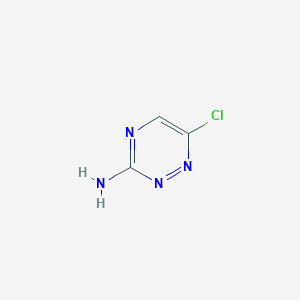
4,6-Dichloro-5-cyclobutyl-2-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-5-cyclobutyl-2-(trifluoromethyl)pyrimidine: is a heterocyclic compound that belongs to the pyrimidine family. It is characterized by the presence of two chlorine atoms at positions 4 and 6, a cyclobutyl group at position 5, and a trifluoromethyl group at position 2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-cyclobutyl-2-(trifluoromethyl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 4,6-Dichloro-5-cyclobutyl-2-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atoms.
Oxidation and Reduction Reactions: Products depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: 4,6-Dichloro-5-cyclobutyl-2-(trifluoromethyl)pyrimidine is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new drugs. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates .
Industry: The compound is also explored for its applications in materials science, particularly in the development of advanced materials with specific electronic and optical properties .
Mécanisme D'action
The mechanism of action of 4,6-Dichloro-5-cyclobutyl-2-(trifluoromethyl)pyrimidine is primarily related to its ability to interact with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, while the cyclobutyl group can influence its overall conformation and stability. These interactions can modulate various biological pathways, making the compound a potential candidate for drug development .
Comparaison Avec Des Composés Similaires
- 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
- 2,4-Dichloro-6-(trifluoromethyl)pyrimidine
- 4,6-Dichloro-2-(trifluoromethyl)pyrimidine
Comparison: Compared to these similar compounds, 4,6-Dichloro-5-cyclobutyl-2-(trifluoromethyl)pyrimidine is unique due to the presence of the cyclobutyl group. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other trifluoromethylated pyrimidines .
Propriétés
Numéro CAS |
1706455-38-0 |
|---|---|
Formule moléculaire |
C9H7Cl2F3N2 |
Poids moléculaire |
271.06 g/mol |
Nom IUPAC |
4,6-dichloro-5-cyclobutyl-2-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C9H7Cl2F3N2/c10-6-5(4-2-1-3-4)7(11)16-8(15-6)9(12,13)14/h4H,1-3H2 |
Clé InChI |
IJNKNMIPHNTWLW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C2=C(N=C(N=C2Cl)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-(4-methylcyclohexyl)-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-amine](/img/structure/B11789749.png)

![2-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B11789760.png)




![2-(Benzo[b]thiophen-7-yl)pyrrolidine](/img/structure/B11789801.png)
![6-(3,4-Diethoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11789806.png)



